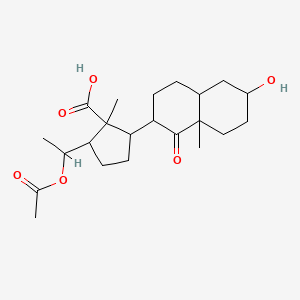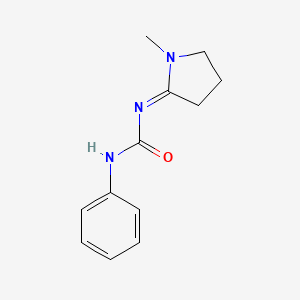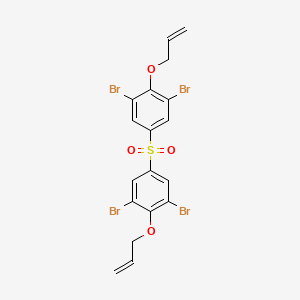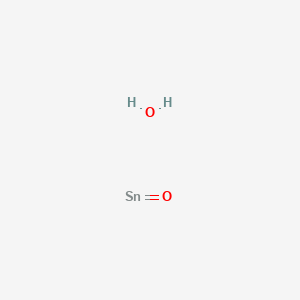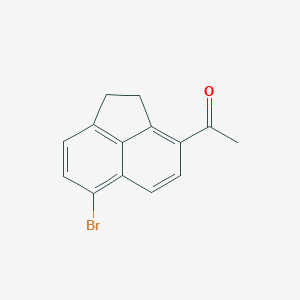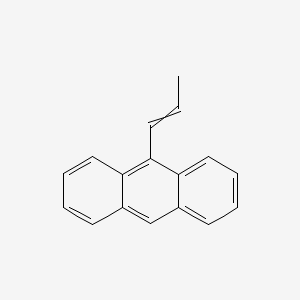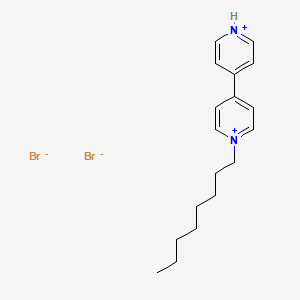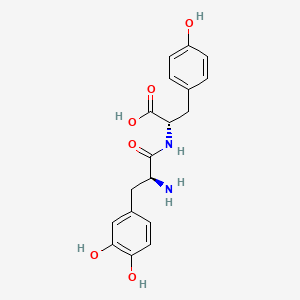
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is a compound that belongs to the class of tyrosine derivatives. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The addition of a hydroxy group to the tyrosine molecule enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate typically involves the hydroxylation of L-tyrosine. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs tyrosine hydroxylase, an enzyme that catalyzes the addition of a hydroxy group to the tyrosine molecule. Chemical methods may involve the use of reagents such as hydrogen peroxide and catalysts like iron or copper ions to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are typically carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones, which are reactive intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form catechols, which have significant biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, catechols, and various substituted derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic processes and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its involvement in neurotransmitter synthesis and its antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and physiological responses to stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, similar in structure but with an additional hydroxy group.
N-Acetyl-L-tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter synthesis and antioxidant activity.
Eigenschaften
CAS-Nummer |
37181-70-7 |
|---|---|
Molekularformel |
C18H20N2O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-11-3-6-15(22)16(23)9-11)17(24)20-14(18(25)26)8-10-1-4-12(21)5-2-10/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI-Schlüssel |
QPLWMBAYFYUFLE-KBPBESRZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC(=C(C=C2)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


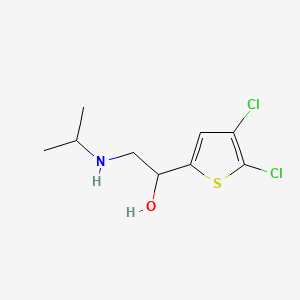
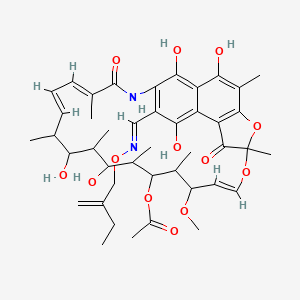
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
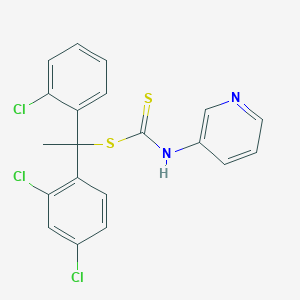
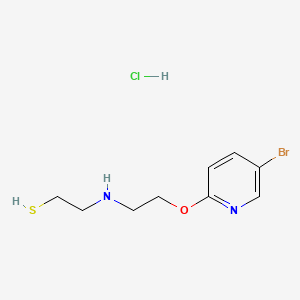
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
